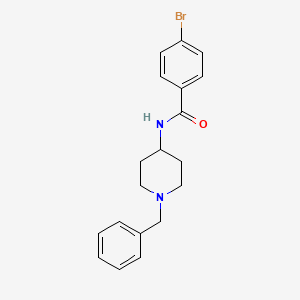

N-(1-benzyl-4-piperidinyl)-4-bromobenzamide

Overview

Description

Scientific Research Applications

Synthesis and Crystallographic Study

The compound has been synthesized and characterized by NMR spectroscopy and single-crystal X-ray diffraction . The crystal structure is monoclinic Cc with unit cell parameters a = 14.1480 (3) Å, b = 14.1720 (4) Å, c = 27.6701 (7) Å, β = 96.956 (1)°, α = γ = 90° . The compound has crystallized with four crystallographically unique molecules in the asymmetric unit .

Analgesic Activity

The compound has been used as a starting material for the synthesis of a wide variety of Fentanyl-based analgesics . The aim of this research is to synthesize a range of new analgesics derived from Fentanyl, with the aim of developing compounds with reduced side effects but which remain potent analgesics .

Treatment of Neuropathic Pain

The compound is part of a long-standing research interest in the synthesis and bioactivity of novel compounds for the treatment of neuropathic pain . The goal is to develop compounds with reduced side effects compared to morphine, a commonly used μ opioid .

Free Radical Scavenging

Preliminary reports suggest that derivatives of the compound were synthesized and screened, in silico and in vitro, for their ability to scavenge free radicals .

Inhibition of Acetylcholinesterase (AChE)/Butyrylcholinesterase (BuChE) Enzymes

Derivatives of the compound were also screened for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes .

Chemical Entities of Biological Interest (ChEBI)

The compound is listed in the Chemical Entities of Biological Interest (ChEBI), a freely available dictionary of molecular entities focused on ‘small’ chemical compounds .

Mechanism of Action

Target of Action

The primary target of N-(1-benzylpiperidin-4-yl)-4-bromobenzamide is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the proteolytic processing of the amyloid precursor protein (APP) .

Mode of Action

This interaction may lead to changes in the proteolytic processing of APP .

Biochemical Pathways

Given its target, it is likely involved in the amyloidogenic pathway, which leads to the production of beta-amyloid peptides . These peptides are implicated in the pathogenesis of Alzheimer’s disease.

Result of Action

Given its target, it may influence the production of beta-amyloid peptides . Changes in the levels of these peptides could potentially affect the progression of Alzheimer’s disease.

Future Directions

The future directions for the study and application of “N-(1-benzyl-4-piperidinyl)-4-bromobenzamide” are not explicitly mentioned in the available resources. Given its structural similarity to known opioids , it might be of interest in research related to pain management and other areas where opioids are commonly used.

properties

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-4-bromobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21BrN2O/c20-17-8-6-16(7-9-17)19(23)21-18-10-12-22(13-11-18)14-15-4-2-1-3-5-15/h1-9,18H,10-14H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STVCIQOCEIGHLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC=C(C=C2)Br)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

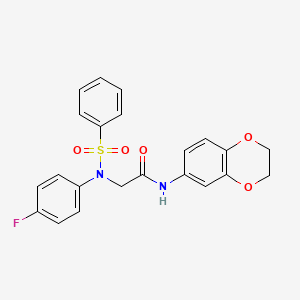

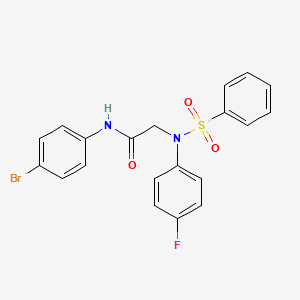

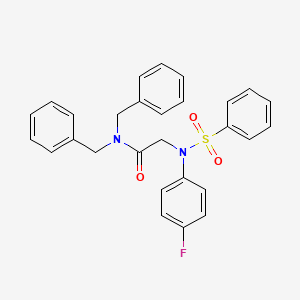

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3569199.png)

![2-[(phenylsulfonyl)amino]phenyl benzoate](/img/structure/B3569233.png)

![N-(4-ethoxyphenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3569237.png)

![methyl 2-{[N-phenyl-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B3569241.png)

![1,1'-(1,3-phenylenedicarbonyl)bis[4-(2-methoxyphenyl)piperazine]](/img/structure/B3569292.png)